1alpha, 24, 25-Trihydroxy VD2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

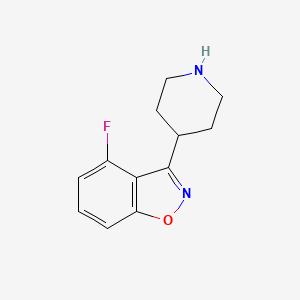

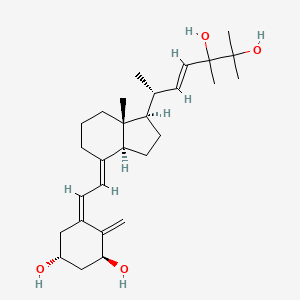

1α, 24, 25-Trihydroxy-VD2 ist ein Vitamin-D-Analogon, d.h. eine Verbindung, die strukturell Vitamin D ähnelt. Diese Verbindung ist für ihre biologische Aktivität bekannt und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt . Es hat ein Molekulargewicht von 444,65 und eine Summenformel von C28H44O4 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1α, 24, 25-Trihydroxy-VD2 erfolgt in mehreren Schritten, ausgehend von einem geeigneten Vorläufer. Der Syntheseweg beinhaltet typischerweise Hydroxylierungsreaktionen, um die Hydroxygruppen an den Positionen 1α, 24 und 25 einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Katalysatoren und Reagenzien, um die gewünschte Selektivität und Ausbeute zu erzielen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1α, 24, 25-Trihydroxy-VD2 erfolgt in der Regel unter kontrollierten Bedingungen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen und Reinigungstechniken wie Chromatographie, um das gewünschte Produkt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1α, 24, 25-Trihydroxy-VD2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxygruppen modifizieren.

Substitution: Die Hydroxygruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Thionylchlorid können für Substitutionsreaktionen verwendet werden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Ketonen oder Aldehyden führen, während Substitution neue funktionelle Gruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

1α, 24, 25-Trihydroxy-VD2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Vitamin-D-Analogen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die biologischen Wirkungen von Vitamin D und seinen Analogen auf zelluläre Prozesse zu untersuchen.

Medizin: Die Forschung zu 1α, 24, 25-Trihydroxy-VD2 umfasst seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten, die mit Vitamin-D-Mangel zusammenhängen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und Formulierungen eingesetzt

Wirkmechanismus

1α, 24, 25-Trihydroxy-VD2 übt seine Wirkungen aus, indem es an den Vitamin-D-Rezeptor bindet, einen Kernrezeptor, der die Expression verschiedener Gene reguliert. Diese Bindung aktiviert den Rezeptor, was zu Veränderungen der Genexpression führt, die zelluläre Prozesse wie Calcium-Homöostase und Immunfunktion beeinflussen .

Ähnliche Verbindungen:

1α, 25-Dihydroxyvitamin D3: Ein weiteres Vitamin-D-Analogon mit ähnlicher biologischer Aktivität.

1α, 24-Dihydroxyvitamin D2: Eine Verbindung mit zwei Hydroxygruppen an den Positionen 1α und 24.

Einzigartigkeit: 1α, 24, 25-Trihydroxy-VD2 ist einzigartig aufgrund des Vorhandenseins von drei Hydroxygruppen, die im Vergleich zu anderen Vitamin-D-Analogen unterschiedliche biologische Eigenschaften verleihen. Dieser strukturelle Unterschied ermöglicht spezifische Wechselwirkungen mit dem Vitamin-D-Rezeptor und anderen molekularen Zielen .

Wirkmechanismus

1alpha, 24, 25-Trihydroxy VD2 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes. This binding activates the receptor, leading to changes in gene expression that influence cellular processes such as calcium homeostasis and immune function .

Vergleich Mit ähnlichen Verbindungen

1alpha, 25-Dihydroxyvitamin D3: Another vitamin D analog with similar biological activity.

1alpha, 24-Dihydroxyvitamin D2: A compound with two hydroxy groups at the 1alpha and 24 positions.

Uniqueness: 1alpha, 24, 25-Trihydroxy VD2 is unique due to the presence of three hydroxy groups, which confer distinct biological properties compared to other vitamin D analogs. This structural difference allows for specific interactions with the vitamin D receptor and other molecular targets .

Eigenschaften

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGCLKZOZQUAFK-UAAWEXCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569509 |

Source

|

| Record name | (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457048-34-9 |

Source

|

| Record name | (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.